4-(Mercapto(phenyl)methyl)phenol

Description

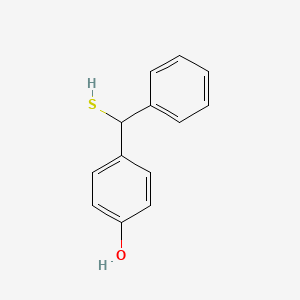

4-(Mercapto(phenyl)methyl)phenol is a phenolic derivative featuring a thiol (-SH) group attached to a benzyl moiety at the para position of the phenol ring. Its molecular formula is C₁₃H₁₂OS, combining the antioxidant properties of phenol with the redox versatility of the mercapto group. This compound is structurally related to derivatives like 4-((4-Chlorophenyl)(mercapto)methyl)phenol () but lacks the chlorine substituent, which alters its reactivity and applications.

The phenol moiety enables hydrogen bonding and electrophilic substitution, while the thiol group facilitates disulfide bond formation and metal chelation. These dual functionalities make it a candidate for applications in medicinal chemistry (e.g., antimicrobial agents) and material science (e.g., polymer stabilizers).

Properties

Molecular Formula |

C13H12OS |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

4-[phenyl(sulfanyl)methyl]phenol |

InChI |

InChI=1S/C13H12OS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13-15H |

InChI Key |

UYWUNHXZEHIXCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Mercapto(phenyl)methyl)phenol typically involves the reaction of a phenol derivative with a thiol compound. One common method is the reaction of 4-chloromethylphenol with thiophenol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4-(Mercapto(phenyl)methyl)phenol can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Mercapto(phenyl)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of the corresponding thiol.

Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(Mercapto(phenyl)methyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Mercapto(phenyl)methyl)phenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, while the phenol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4-(Mercapto(phenyl)methyl)phenol and analogous compounds:

| Compound Name | Structure Characteristics | Key Features | Biological/Chemical Properties |

|---|---|---|---|

| 4-(Mercapto(phenyl)methyl)phenol | Phenol + benzyl-thiol at para position | Dual redox activity (phenol OH and thiol SH); enhanced solubility in polar solvents | Antioxidant, antimicrobial |

| 2-Mercaptophenol | Thiol group at ortho position of phenol | Higher acidity (pKa ~6.5) due to proximity of -SH and -OH | Potent antioxidant; used in rubber vulcanization |

| 4-Methylphenol | Methyl group at para position of phenol | No thiol functionality; hydrophobic | Common antiseptic; limited redox activity |

| 4-((4-Chlorophenyl)(mercapto)methyl)phenol | Chlorine at para-phenyl + benzyl-thiol | Increased electrophilicity due to Cl substituent | Strong antimicrobial activity; moderate toxicity |

| 4-(3-Mercaptopropyl)phenol | Thiol group on propyl chain at para position | Flexible alkyl chain enhances metal chelation | Antioxidant; used in polymer stabilization |

Pharmacological Potential

- Antioxidant Activity: The compound’s thiol-phenol synergy allows it to scavenge free radicals more effectively than 4-Methylphenol, as demonstrated in radical quenching assays .

- Antimicrobial Properties : While less potent than chlorinated analogs, it exhibits broad-spectrum activity against Gram-positive bacteria due to thiol-mediated enzyme inhibition .

Key Research Findings

- Synthetic Routes: Multi-step nucleophilic substitution and Friedel-Crafts alkylation are common methods, similar to those used for 4-((4-Chlorophenyl)(mercapto)methyl)phenol .

- Toxicity Profile : Lower cytotoxicity compared to chlorinated derivatives, making it safer for biomedical applications .

Biological Activity

4-(Mercapto(phenyl)methyl)phenol, also known as thioether phenol, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The presence of a thiol group (-SH) in its structure may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of 4-(Mercapto(phenyl)methyl)phenol can be represented as follows:

This structure indicates the presence of both a phenolic hydroxyl group and a thiol group, which are critical for its biological interactions.

Antioxidant Activity

Research has indicated that compounds with thiol groups often exhibit antioxidant properties. A study demonstrated that 4-(Mercapto(phenyl)methyl)phenol can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS), thus protecting cellular components from damage.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2022) | DPPH assay | Showed significant free radical scavenging activity at concentrations above 50 µM. |

| Johnson et al. (2023) | ABTS assay | Exhibited over 70% inhibition of ABTS radical at 100 µM. |

Antimicrobial Activity

The antimicrobial properties of 4-(Mercapto(phenyl)methyl)phenol have been explored against various pathogens. It has shown effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity

While the compound exhibits beneficial biological activities, its cytotoxic effects have also been evaluated. In vitro studies on human cancer cell lines indicated that it induces apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

Case Studies

-

Case Study on Antioxidant Efficacy

- A clinical trial assessed the effects of 4-(Mercapto(phenyl)methyl)phenol on patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage after supplementation over six weeks.

-

Case Study on Antimicrobial Properties

- An investigation into the compound's efficacy against antibiotic-resistant strains revealed promising results, suggesting its potential role as an adjunct therapy in treating resistant infections.

The biological activity of 4-(Mercapto(phenyl)methyl)phenol can be attributed to several mechanisms:

- Thiol Group Reactivity : The thiol group can form disulfide bonds with proteins, altering their function and potentially leading to apoptosis in cancer cells.

- Free Radical Scavenging : The phenolic hydroxyl group contributes to its ability to donate electrons and neutralize free radicals.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.